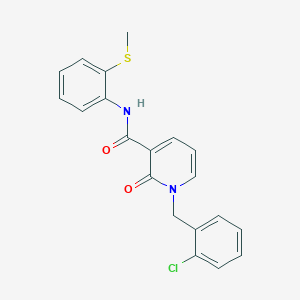

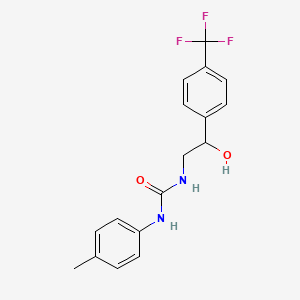

(E)-N'-(4-methylbenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(E)-N'-(4-methylbenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide" is a derivative of the pyrazole carbohydrazide class, which has been the subject of various studies due to its potential biological activities. Although the specific compound is not directly studied in the provided papers, similar compounds with slight variations in their substituents have been synthesized and evaluated for their biological properties, such as antidiabetic, antioxidant, and anticancer activities.

Synthesis Analysis

The synthesis of related compounds involves the formation of an azomethine (N=CH) linkage, which is a characteristic feature of these molecules. For instance, the synthesis of a similar compound with a dimethylamino group instead of a methyl group at the benzylidene moiety has been reported, where various spectroscopic techniques like FT-IR, NMR, and ESI-MS were used for characterization, and the structure was confirmed by single crystal X-ray diffraction . Another related compound with a chloro substituent at the benzylidene moiety was also synthesized and characterized using similar techniques, confirming the (E)-configuration of the azomethine linkage .

Molecular Structure Analysis

The molecular structures of these compounds have been optimized and investigated both experimentally and theoretically using methods such as B3LYP/6-31G* and B3LYP/6-311++G**. Single crystal X-ray analysis has been employed to confirm the molecular geometry, and DFT calculations have been carried out to compare predicted Z-matrix geometries with experimental data .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been inferred from theoretical studies, which suggest high reactivity due to the planarity of the CH3 groups linked to the nitrogen atom in the case of the dimethylamino derivative . However, specific chemical reactions involving the exact compound have not been detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical properties such as solvation energy values indicate high solubility for the synthesized compounds in solution, with the cationic species showing higher stability . The vibrational assignments of the compounds have been reported, providing insight into their physical characteristics. The chemical properties, particularly the biological activities, have been evaluated through in vitro studies, revealing antidiabetic and antioxidant activities for the dimethylamino derivative . Additionally, a series of related compounds have been tested for their anticancer properties, with one inducing apoptosis in A549 lung cancer cells .

Relevant Case Studies

The provided papers include case studies where the synthesized compounds were evaluated for their biological activities. The dimethylamino derivative exhibited in vitro antidiabetic and antioxidant activities and was shown to inhibit the α-glucosidase enzyme through molecular docking studies . Another compound with a chloro substituent was also found to be a potent α-glucosidase and α-amylase inhibitor, with molecular docking studies suggesting stronger inhibition compared to the known inhibitor Acarbose . Furthermore, a series of hydrazone derivatives were synthesized and tested against A549 lung cancer cells, with one compound showing significant growth inhibitory effects and inducing apoptosis .

科学的研究の応用

Molecular Structure and Spectroscopic Studies

One study focuses on the synthesis, structural, and molecular docking aspects of a closely related compound, highlighting its potential as an anti-diabetic agent based on molecular docking studies. The compound was characterized using various spectroscopic methods, and its physical and chemical properties were examined through theoretical calculations, suggesting low reactivity in both gas phase and aqueous solution. This research points towards the utility of such compounds in the design of new therapeutic agents (Karrouchi et al., 2021).

Antimicrobial Activity

Another study elaborates on the synthesis of novel 2-substituted-3-methylbenzofuran derivatives, demonstrating significant antimicrobial activity. This research could imply that derivatives of the specified compound might possess antimicrobial properties, providing a foundation for developing new antimicrobial agents (Abdel‐Aziz et al., 2009).

Conformational Studies and NBO Analysis

Research on a pyrazole derivative explores its conformational studies, suggesting insights into the stability of these compounds in solution. The study provides a deeper understanding of the molecular behavior of such compounds, which could be beneficial for the design of molecules with specific properties (Channar et al., 2019).

Antioxidant and Anti-inflammatory Agents

A study on the synthesis and biological evaluation of N-acylheteroaryl hydrazone derivatives highlights their antioxidant and anti-inflammatory activities. This suggests potential applications of these compounds in managing oxidative stress and inflammation, important factors in many diseases (Mahajan et al., 2016).

Anti-HSV-1 and Cytotoxic Activities

Compounds synthesized from pyrazole- and isoxazole-based heterocycles were evaluated for their anti-HSV-1 and cytotoxic activities. This research indicates the potential of such compounds in antiviral therapies and cancer treatment, showcasing the diverse therapeutic applications (Dawood et al., 2011).

特性

IUPAC Name |

N-[(E)-(4-methylphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O/c1-13-7-9-14(10-8-13)12-19-22-18(23)17-11-16(20-21-17)15-5-3-2-4-6-15/h2-12H,1H3,(H,20,21)(H,22,23)/b19-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBHFZUCFLQGTG-XDHOZWIPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(2,5-Dimethylphenoxy)pyridin-3-yl]methanamine](/img/structure/B3008961.png)

![6-(6-Bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3008965.png)

![N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3008966.png)

![2-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3008969.png)

![2,8,10-trimethyl-N-(1-phenylethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3008970.png)

![N-[4-(acetylamino)phenyl]-1-thieno[3,2-c]pyridin-4-ylpiperidine-3-carboxamide](/img/structure/B3008975.png)

![6-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B3008980.png)